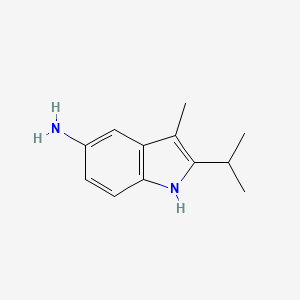

2-Isopropyl-3-methyl-1H-indol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Isopropyl-3-methyl-1H-indol-5-amine is a chemical compound that belongs to the indole family, a group of compounds known for their significance in pharmaceutical chemistry due to their presence in many biologically active molecules. While the specific compound is not directly described in the provided papers, the papers do discuss related indole derivatives, which suggests that this compound may also have potential pharmacological properties or could serve as an intermediate in the synthesis of more complex indole-based structures.

Synthesis Analysis

The synthesis of related indole derivatives is described in the first paper, where a new (2,3-dihydro-1H-indol-5-ylmethyl)amine was synthesized from a precursor involving deprotection of phthalimide and acetyl groups . This method could potentially be adapted for the synthesis of this compound by modifying the starting materials and reaction conditions to introduce the isopropyl and methyl groups at the appropriate positions on the indole ring.

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their biological activity. The second paper provides insights into the molecular structure of a complex indole derivative through X-ray analysis . Although the compound studied is not this compound, the techniques used, such as X-ray crystallography, are applicable for determining the structure of any indole derivative, including the one of interest.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, which are essential for creating pharmacologically active compounds. The third paper describes a domino reaction involving indene dione and aromatic amines to synthesize isochromeno[4,3-b]indol-5(11H)-one derivatives . This showcases the reactivity of the indole ring system and suggests that this compound could also participate in similar reactions, potentially leading to a wide range of products with diverse biological activities.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported in the provided papers, the properties of indole derivatives generally include moderate to high solubility in organic solvents, potential for hydrogen bonding due to the presence of an amine group, and the ability to engage in various chemical reactions due to the reactive indole ring. These properties are important for the compound's behavior in biological systems and its potential use in pharmaceutical applications.

Scientific Research Applications

Synthesis of Heterocyclic Derivatives

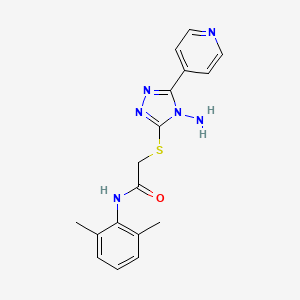

2-Isopropyl-3-methyl-1H-indol-5-amine serves as a key building block in the synthesis of various heterocyclic compounds. For instance, its derivatives have been used in the preparation of new indole-containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives. These compounds demonstrate promising antimicrobial activities against a range of bacteria and yeast, highlighting their potential in medical and pharmaceutical research (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Structural Evaluation and Molecular Synthesis

The molecule's derivatives have been structurally evaluated and synthesized for various research purposes. For example, the synthesis and crystal structures of 1-(5-methyl-1H-indol-6-yl)ethan-1-one and 1-3-[(dimethylamino)methyl]-5-methyl-1H-indol-6-ylethan-1-one were reported, providing insights into their molecular structures and potential applications in chemical and pharmaceutical industries (Kukuljan, Kranjc, & Perdih, 2016).

Antimicrobial and Antioxidant Activities

The derivatives of this compound have been shown to possess significant antimicrobial and antioxidant activities. Specific derivatives were characterized by spectral studies and elemental analysis, and their biological activities were evaluated, demonstrating their potential in combating bacterial, fungal infections, and oxidative stress (Saundane, Verma, & Katkar, 2013).

Mechanism of Action

Target of Action

It’s known that indole derivatives, which 2-isopropyl-3-methyl-1h-indol-5-amine is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest a broad range of interactions with cellular targets.

Biochemical Pathways

Indole derivatives are known to have diverse biological activities, suggesting they may affect a variety of biochemical pathways .

Result of Action

Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .

Safety and Hazards

While specific safety and hazard information for “2-Isopropyl-3-methyl-1H-indol-5-amine” is not available in the search results, general precautions for handling similar compounds include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and washing thoroughly after handling .

Future Directions

Indole derivatives, including “2-Isopropyl-3-methyl-1H-indol-5-amine”, have diverse biological activities and immense potential for exploration for newer therapeutic possibilities . The development of novel methods of synthesis and the investigation of their biological activities are areas of ongoing research .

properties

IUPAC Name |

3-methyl-2-propan-2-yl-1H-indol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-7(2)12-8(3)10-6-9(13)4-5-11(10)14-12/h4-7,14H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBJLEIDRMTLKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)N)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2503899.png)

![N-(4-methylbenzyl)-N'-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]ethanediamide](/img/structure/B2503900.png)

![methyl 3-{2-[2-(cyclopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2503903.png)

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2503905.png)

![3-methyl-2-oxo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2503906.png)

![ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2503907.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2-fluorobenzamide](/img/structure/B2503911.png)

![N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2503913.png)